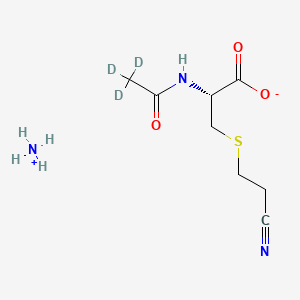
N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 Ammonium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 Ammonium Salt is a metabolite of acrylonitrile and acrylamide. It is a derivative of L-cysteine, an amino acid, and is often used in biochemical research. The compound is characterized by the presence of a cyanoethyl group attached to the sulfur atom of L-cysteine, and it is labeled with deuterium (d3) for use in various analytical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 Ammonium Salt typically involves the reaction of L-cysteine with acrylonitrile under controlled conditions. The reaction proceeds through the formation of a thioether linkage between the sulfur atom of L-cysteine and the cyanoethyl group. The product is then acetylated to form N-Acetyl-S-(2-cyanoethyl)-L-cysteine. The deuterium labeling is introduced during the synthesis process to obtain the d3 variant. The final product is converted to its ammonium salt form for stability and solubility.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. The product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 Ammonium Salt undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The cyanoethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 Ammonium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of acrylonitrile and acrylamide metabolites.
Biology: Studied for its role in cellular metabolism and detoxification pathways.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for exposure to acrylonitrile and acrylamide.
Industry: Used in the development of analytical methods for environmental and occupational health monitoring.
Wirkmechanismus
The mechanism of action of N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 Ammonium Salt involves its metabolism and detoxification in the body. The compound is formed as a result of the conjugation of acrylonitrile or acrylamide with L-cysteine, followed by acetylation. It is excreted in the urine and serves as a biomarker for exposure to these toxic compounds. The molecular targets and pathways involved include the glutathione detoxification pathway and the mercapturic acid pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-S-(2-cyanoethyl)-L-cysteine Ammonium Salt: The non-deuterated version of the compound.
S-(2-Cyanoethyl)mercapturic Acid: Another metabolite of acrylonitrile and acrylamide.
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine: A similar compound with a hydroxyethyl group instead of a cyanoethyl group.
Uniqueness
N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 Ammonium Salt is unique due to its deuterium labeling, which makes it particularly useful in analytical applications such as mass spectrometry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and differentiation from other similar compounds.
Eigenschaften
Molekularformel |
C8H15N3O3S |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
azanium;(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoate |
InChI |
InChI=1S/C8H12N2O3S.H3N/c1-6(11)10-7(8(12)13)5-14-4-2-3-9;/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13);1H3/t7-;/m0./s1/i1D3; |
InChI-Schlüssel |
ARTXYBVDCHAPSC-DZQKLOQPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCCC#N)C(=O)[O-].[NH4+] |
Kanonische SMILES |
CC(=O)NC(CSCCC#N)C(=O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


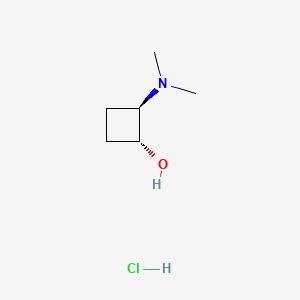
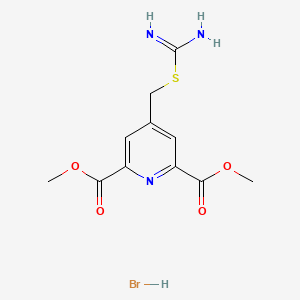

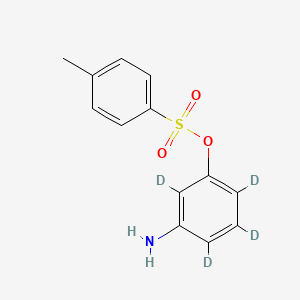
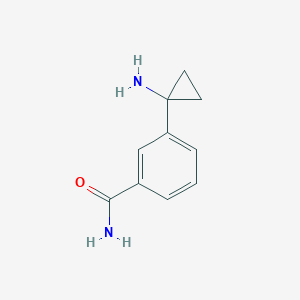
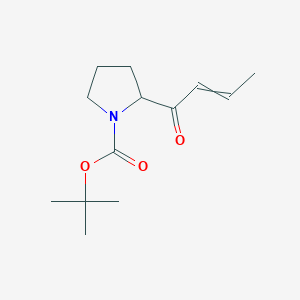


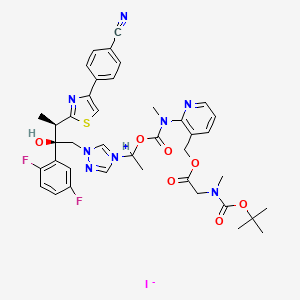
![2-Methyl-2-(methylsulfinyl)propanal O-[(Methylamino-d3)carbonyl]oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; Temik-d3 Sulfoxide](/img/structure/B13858625.png)
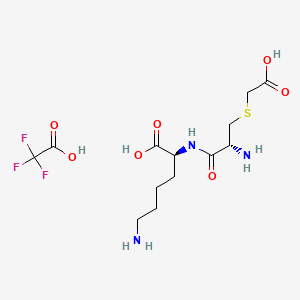
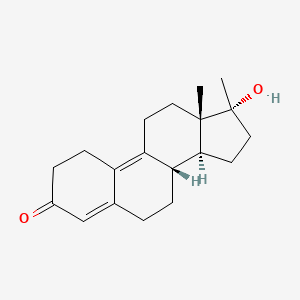

![3,4-difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide](/img/structure/B13858652.png)
